2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride
Overview
Description
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride is an organic compound with the molecular formula C9H6ClF3O2S. It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ethene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. Safety measures are also implemented to handle the reactive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the compound.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, electrophilic aromatic substitution can lead to the formation of various substituted aromatic compounds .
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethyl group into other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form complexes with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the ethene group.
Trifluoromethyl phenyl sulfone: Another related compound with similar chemical properties.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and ethene groups, which enhance its reactivity and versatility in chemical reactions .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMFKYPZPZKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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